

Technical Guide: 4-Chloro-2,5-dimethylpyrimidine (CAS 75712-74-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2,5-dimethylpyrimidine

Cat. No.: B1314056

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-2,5-dimethylpyrimidine**, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Core Compound Properties

4-Chloro-2,5-dimethylpyrimidine is a substituted pyrimidine ring, a structural motif of significant interest in the development of bioactive molecules. Its chemical and physical properties are summarized below.

Property	Value	Reference
CAS Number	75712-74-2	
Molecular Formula	C ₆ H ₇ CIN ₂	
Molecular Weight	142.59 g/mol	
Boiling Point	82-83 °C (18 mmHg)	
Appearance	Expected to be a liquid or low-melting solid.	
Solubility	Soluble in common organic solvents.	

Synthesis of 4-Chloro-2,5-dimethylpyrimidine

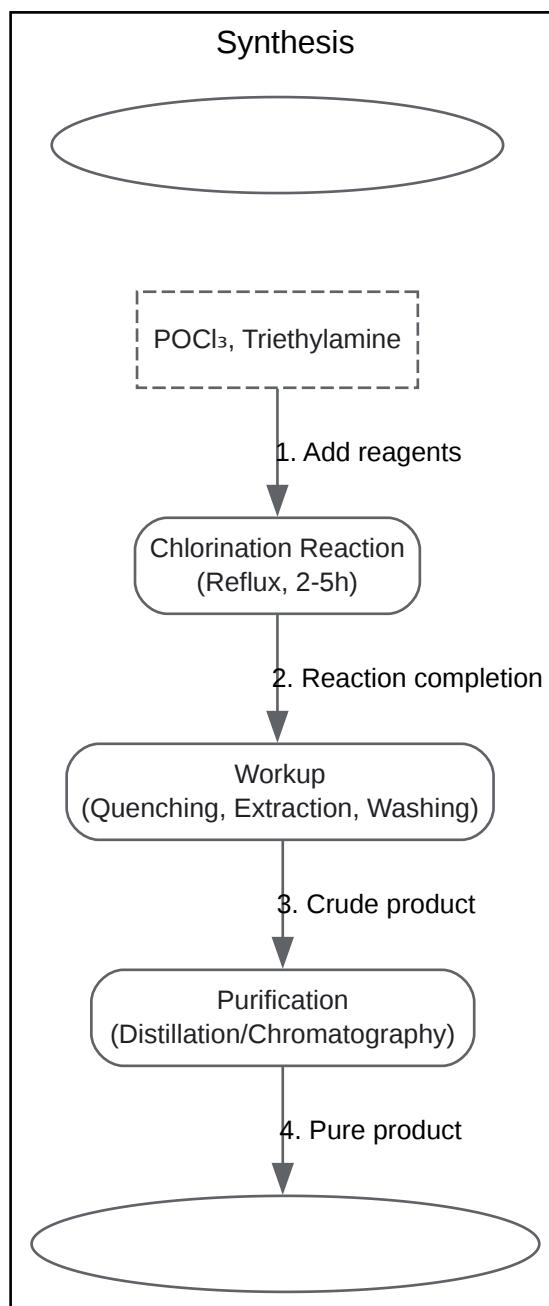
The primary synthetic route to **4-Chloro-2,5-dimethylpyrimidine** involves the chlorination of the corresponding hydroxyl precursor, 2,5-dimethylpyrimidin-4-one. The most common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[\[1\]](#)

General Experimental Protocol: Chlorination of 2,5-dimethylpyrimidin-4-one

The following is a representative protocol for the chlorination of a hydroxypyrimidine, adapted for the synthesis of **4-Chloro-2,5-dimethylpyrimidine**.[\[1\]](#)

Materials:

- 2,5-dimethylpyrimidin-4-one
- Phosphorus oxychloride (POCl₃)
- Triethylamine (or another suitable organic base)
- Ethyl acetate (or other suitable extraction solvent)
- Saturated sodium bicarbonate solution


- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Ice

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 2,5-dimethylpyrimidin-4-one (1.0 eq) in phosphorus oxychloride (5-10 eq).[\[1\]](#)
- Cool the mixture to 5-10 °C using an ice bath.[\[1\]](#)
- Slowly add triethylamine (0.3-0.7 eq) dropwise to the cooled suspension. An exothermic reaction may be observed.[\[1\]](#)
- After the addition is complete, warm the reaction mixture to reflux and maintain for 2-5 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).[\[1\]](#)
- After completion, cool the mixture to room temperature and remove the excess phosphorus oxychloride under reduced pressure.[\[1\]](#)
- Carefully pour the residue onto crushed ice with stirring.
- Extract the aqueous mixture with ethyl acetate (3x).
- Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The product can be further purified by distillation or chromatography if necessary.

Synthesis Workflow Diagram

General Synthesis of 4-Chloro-2,5-dimethylpyrimidine

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Chloro-2,5-dimethylpyrimidine**.

Predicted Spectroscopic Data

While specific experimental spectra for **4-Chloro-2,5-dimethylpyrimidine** are not readily available in the public domain, the following tables provide predicted spectroscopic data based on the analysis of similar compounds and general principles of spectroscopy.

Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.4-8.6	Singlet	1H	Pyrimidine C6-H
~2.6-2.8	Singlet	3H	Pyrimidine C2-CH ₃
~2.3-2.5	Singlet	3H	Pyrimidine C5-CH ₃

Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~165-168	Pyrimidine C4-Cl
~160-163	Pyrimidine C2
~158-160	Pyrimidine C6
~125-130	Pyrimidine C5
~23-26	Pyrimidine C2-CH ₃
~15-18	Pyrimidine C5-CH ₃

Predicted Mass Spectrometry Data

m/z	Interpretation
142/144	Molecular ion (M ⁺) peak with ~3:1 intensity ratio due to ³⁵ Cl and ³⁷ Cl isotopes.
107	Loss of chlorine radical (M ⁺ - Cl).
Other	Fragmentation of the pyrimidine ring.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
~3050-3150	Aromatic C-H stretch
~2850-3000	Aliphatic C-H stretch (methyl)
~1550-1600	C=N and C=C ring stretching
~1400-1500	C=C ring stretching
~1000-1200	C-Cl stretch

Reactivity and Applications in Drug Development

The 4-chloro substituent on the pyrimidine ring makes this position highly susceptible to nucleophilic aromatic substitution (S_nAr). This reactivity is the cornerstone of its utility as a versatile building block in medicinal chemistry.

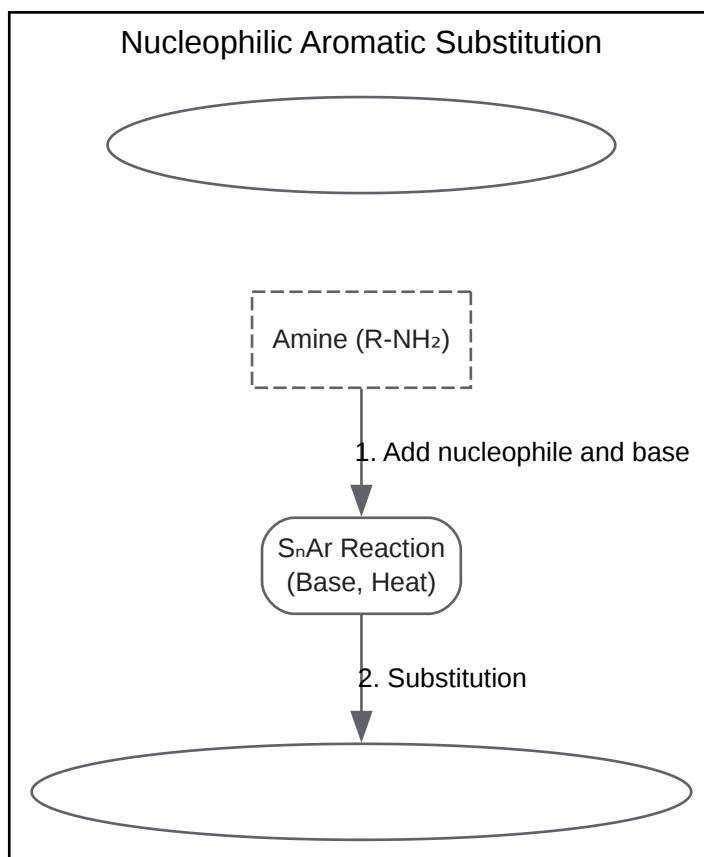
Nucleophilic Aromatic Substitution

4-Chloro-2,5-dimethylpyrimidine readily reacts with a variety of nucleophiles, particularly primary and secondary amines, to afford 4-substituted-2,5-dimethylpyrimidines. This reaction is a fundamental transformation for introducing diverse functionalities to the pyrimidine core.[\[2\]](#)

General Experimental Protocol: Amination of 4-Chloro-2,5-dimethylpyrimidine

The following is a general procedure for the reaction of a 4-chloropyrimidine with an amine.[\[2\]](#)

Materials:


- **4-Chloro-2,5-dimethylpyrimidine**
- Primary or secondary amine (1.0-1.2 eq)
- A non-nucleophilic base (e.g., K₂CO₃, triethylamine, or diisopropylethylamine) (2.0 eq)
- Solvent (e.g., water, ethanol, DMF, or NMP)

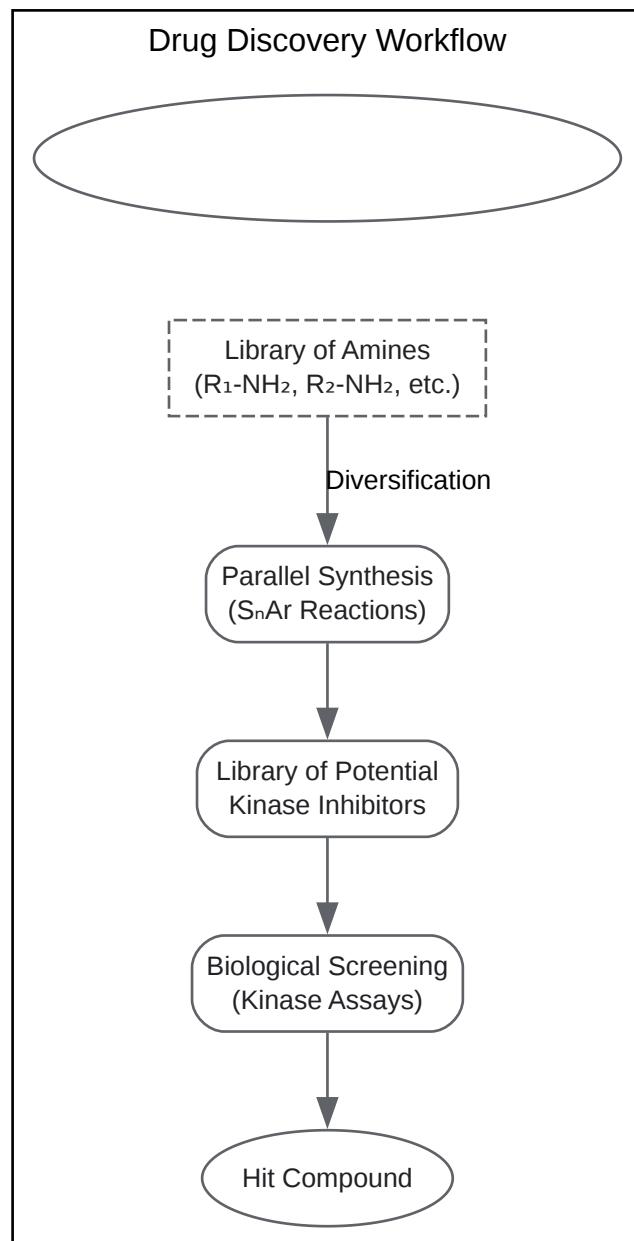
Procedure:

- In a reaction vessel, dissolve **4-Chloro-2,5-dimethylpyrimidine** (1.0 eq) in a suitable solvent.
- Add the amine nucleophile (1.0-1.2 eq) to the solution.
- Add the non-nucleophilic base (2.0 eq).
- Heat the reaction mixture to a temperature ranging from room temperature to reflux (typically 80-120 °C) and stir for 2 to 24 hours. Monitor the reaction by TLC or LC-MS.[\[2\]](#)
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The residue can be purified by standard techniques such as extraction, crystallization, or column chromatography.

Reactivity Workflow Diagram

General Reactivity of 4-Chloro-2,5-dimethylpyrimidine

[Click to download full resolution via product page](#)


Caption: General scheme for the nucleophilic aromatic substitution of **4-Chloro-2,5-dimethylpyrimidine**.

Application as a Scaffold for Kinase Inhibitors

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. The 2,4-disubstituted pyrimidine motif is a common core structure in many approved and investigational kinase inhibitors. **4-Chloro-2,5-dimethylpyrimidine** serves as a valuable starting material for the synthesis of libraries of potential kinase inhibitors by introducing various amine-containing fragments at the C4-position.

Conceptual Role in Kinase Inhibitor Synthesis

Role as a Building Block for Kinase Inhibitors

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: 4-Chloro-2,5-dimethylpyrimidine (CAS 75712-74-2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314056#4-chloro-2-5-dimethylpyrimidine-cas-number-75712-74-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com